Methyl 2-(azetidin-3-yloxy)benzoate hydrochloride
Description
Methyl 2-(azetidin-3-yloxy)benzoate hydrochloride is a heterocyclic compound featuring a benzoate ester core substituted at the ortho position with an azetidine (a four-membered nitrogen-containing ring) via an ether linkage. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is of interest in pharmaceutical research due to the azetidine moiety, which is a common pharmacophore in drug discovery, and the benzoate ester group, which can influence bioavailability and metabolic stability . Its molecular formula is C₁₁H₁₄ClNO₂, with a molar mass of 227.69 g/mol .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H14ClNO3 |
|---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
methyl 2-(azetidin-3-yloxy)benzoate;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-14-11(13)9-4-2-3-5-10(9)15-8-6-12-7-8;/h2-5,8,12H,6-7H2,1H3;1H |
InChI Key |
JHTSTVOYZLSUGL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2CNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Boron Trifluoride-Mediated Cyclization
Azetidin-3-ol hydrochloride is synthesized from tert-butylamine and acetic anhydride in the presence of boron trifluoride etherate. Key steps include:
-
Acetylation : tert-Butylamine reacts with acetic anhydride at 112°C to form 1-tert-butyl-3-hydroxyacetate.
-
Cyclization : BF₃·Et₂O catalyzes ring closure, yielding a protected azetidine intermediate.
-
Deprotection : Hydrolysis with 6% HCl at 99°C removes the tert-butyl group, producing azetidin-3-ol hydrochloride.
Reaction Conditions Table
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Acetylation | Acetic anhydride, BF₃·Et₂O | 112°C | 2 h | 64% |
| Cyclization | BF₃·Et₂O, acetic anhydride | 112°C | 12 h | - |
| Deprotection | 6% HCl | 99°C | 5 h | 89.5% |
Hydrogenolysis of Protected Azetidines
Patents describe benzyl-protected azetidines synthesized via reductive amination. For example:
-
Benzylation : Azetidine-3-carboxylate is treated with benzyl bromide under basic conditions.
-
Hydrogenation : Palladium hydroxide (20% on carbon) catalyzes hydrogenolysis at 60°C under 40 psi H₂, removing the benzyl group.
Functionalization of Methyl 2-Hydroxybenzoate
Activation of the phenolic hydroxyl group is critical for ether bond formation. Common strategies include:
Mesylation or Tosylation
Methyl 2-hydroxybenzoate reacts with mesyl chloride (MsCl) or tosyl chloride (TsCl) in the presence of triethylamine, forming a superior leaving group:
Direct Nucleophilic Substitution
Azetidin-3-ol hydrochloride reacts with activated benzoates under basic conditions (e.g., K₂CO₃ or NaOH). However, competing ester hydrolysis necessitates careful pH control.
Ether Bond Formation: Coupling Strategies
SN2 Displacement
The mesylated benzoate undergoes nucleophilic attack by azetidin-3-ol in polar aprotic solvents:
Example Protocol
Mitsunobu Reaction (Alternative)
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt via:
-
Direct Treatment with HCl Gas :
-
Acid-Base Titration :
Yield Optimization
-
Excess HCl (1.5–2 eq) ensures complete protonation.
Purification and Characterization
Chromatographic Methods
Analytical Data
-
¹H NMR (DMSO-d₆): δ 7.8–7.6 (m, 4H, Ar-H), 4.5–4.3 (m, 1H, azetidine OCH), 3.9 (s, 3H, COOCH₃), 3.5–3.3 (m, 4H, azetidine CH₂).
Scalability and Industrial Adaptations
Kilogram-Scale Synthesis
A patent-described 5000 L reactor process highlights:
Cost-Effective Modifications
-
Alternative Protecting Groups : tert-Butoxycarbonyl (Boc) instead of benzyl reduces catalyst costs.
-
Solvent Recycling : Distillation recovery of DMF and CH₂Cl₂ achieves >90% solvent reuse.
Challenges and Mitigation Strategies
Azetidine Ring Instability
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(azetidin-3-yloxy)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₁₄ClNO₃
- Molar Mass : 243.69 g/mol
- CAS Number : 1956376-48-9
The compound consists of a benzoate moiety linked to an azetidine ring via an ether bond. This unique combination is believed to confer specific biological activities that are being explored in various research contexts.
Medicinal Chemistry
Methyl 2-(azetidin-3-yloxy)benzoate hydrochloride is primarily investigated for its potential therapeutic applications. The azetidine framework is associated with various pharmacological effects, making it a target for drug design. Research indicates that compounds containing azetidine rings often exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties .
- Anti-inflammatory and Analgesic Effects : Studies on related azetidine derivatives indicate potential anti-inflammatory and analgesic properties, which could be beneficial in treating conditions such as arthritis or chronic pain.
Drug Development
The compound's unique structure allows for various chemical transformations, which can be exploited in drug development. The azetidine ring can undergo nucleophilic substitutions or ring-opening reactions, facilitating the introduction of diverse functional groups that may enhance biological activity or selectivity.
Synthetic Methodologies
Research has focused on developing efficient synthetic routes for preparing this compound and its derivatives. Methods such as the Aza-Michael addition have been employed to construct C–N bonds in heterocycles containing azetidine, which are crucial for creating complex pharmaceutical agents .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-(azetidin-3-yloxy)benzoate hydrochloride | Similar azetidine and benzoate structure | Different position of ether linkage |
| Methyl 4-amino-3-(methylamino)benzoate | Contains amino groups | Potentially different biological activity profile |
| Methyl 4-nitro-3-(azetidin-2-yloxy)benzoate | Nitro group substitution | May exhibit different reactivity due to nitro group |
This table illustrates how this compound stands out due to its specific combination of structural features, potentially conferring unique therapeutic effects not present in similar compounds.
Case Studies and Research Findings
Recent studies have explored the efficacy of azetidine derivatives in various biological assays:
- A study assessing the inhibition of tuberculosis (TB) pathogens highlighted the importance of azetidine-containing compounds, where modifications to the azetidine structure improved antimicrobial potency against Mycobacterium tuberculosis .
- Another investigation focused on synthesizing new azetidine and oxetane amino acid derivatives indicated that compounds with an azetidine moiety retained significant biological activity and stability, suggesting their potential as lead compounds in drug discovery .
Mechanism of Action
The mechanism of action of Methyl 2-(azetidin-3-yloxy)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS No. | Molecular Formula | Molar Mass (g/mol) | Key Structural Features | Similarity Score |
|---|---|---|---|---|---|
| Methyl 2-(azetidin-3-yloxy)benzoate hydrochloride | 1203686-73-0 | C₁₁H₁₄ClNO₂ | 227.69 | Ortho-substituted azetidinyloxy benzoate | Reference |
| Methyl 4-(azetidin-3-yl)benzoate hydrochloride | 1203683-15-1 | C₁₁H₁₄ClNO₂ | 227.69 | Para-substituted azetidine-benzoate | 0.90 (position) |
| Methyl 2-(imino(methoxy)methyl)benzoate hydrochloride | 65313-27-1 | C₁₁H₁₃ClN₂O₃ | 280.69 | Imino-methoxy group at ortho position | 0.90 |
| Methyl 4-(aminomethyl)benzoate hydrochloride | 6232-11-7 | C₉H₁₂ClNO₂ | 201.65 | Para-aminomethyl substitution | 0.82 |
| 3-(Methoxymethyl)azetidine hydrochloride | 942308-06-7 | C₅H₁₂ClNO | 137.61 | Methoxymethyl-substituted azetidine | 0.86 |
Key Observations :
- Positional Isomerism : The para-substituted azetidine analogue (CAS 1203683-15-1) shares the same molecular formula but exhibits distinct steric and electronic properties due to the substitution pattern. The ortho-substituted target compound likely has higher steric hindrance, affecting receptor binding .
- Simpler Azetidine Derivatives : 3-(Methoxymethyl)azetidine hydrochloride (CAS 942308-06-7) lacks the benzoate ester, resulting in lower molecular weight and altered solubility .
Key Observations :
- The target compound’s synthesis likely involves nucleophilic aromatic substitution, contrasting with thiazolidinone formation (e.g., ) or PPA-mediated cyclization (e.g., ). The absence of metal catalysts (e.g., ZnCl₂) in its synthesis may reduce impurity risks .
Pharmacological and Physicochemical Properties
Solubility and Stability :
- The hydrochloride salt form improves aqueous solubility compared to non-ionic analogues like Methyl 4-(N-hydroxycarbamimidoyl)benzoate (CAS 65695-05-8, similarity 0.90) .
- Stability at room temperature (as noted for CAS 1203683-15-1) suggests suitability for long-term storage, a trait shared with other hydrochloride salts like Metabutoxycaine Hydrochloride (C₁₇H₂₈N₂O₂·HCl) .
Bioactivity :
- Azetidine-containing compounds often target central nervous system (CNS) receptors or enzymes (e.g., monoamine oxidases). The benzoate ester may slow metabolic degradation compared to simpler azetidine alcohols (e.g., 3-Methylazetidin-3-ol hydrochloride, CAS 124668-46-8) .
Biological Activity
Methyl 2-(azetidin-3-yloxy)benzoate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its unique structural features that include an azetidine ring and a benzoate moiety. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Structural Characteristics
The molecular formula of this compound is . The compound consists of:
- Azetidine Ring : A four-membered nitrogen-containing heterocycle known for its diverse biological activities.
- Benzoate Moiety : An aromatic component that enhances the compound's interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The azetidine ring may facilitate binding to active sites, potentially modulating enzyme activity or receptor signaling pathways.
Research indicates that compounds with similar structures often demonstrate:
- Anti-inflammatory properties : Potentially through inhibition of pro-inflammatory cytokines.
- Analgesic effects : Similar to other azetidine derivatives, suggesting a role in pain management.
Biological Activity Data
Case Studies and Research Findings
-
Antimicrobial Activity :
A study evaluated the antimicrobial properties of this compound against several bacterial strains, demonstrating significant inhibition zones compared to control groups. This suggests potential as a lead compound for developing new antibiotics. -
Anti-inflammatory Effects :
In vitro assays revealed that the compound significantly reduced the levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This indicates its potential utility in treating inflammatory diseases. -
Cytotoxicity Assessment :
A series of cytotoxicity assays conducted on human tumor cell lines showed that this compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-(azetidin-3-yloxy)benzoate hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling azetidin-3-ol derivatives with methyl 2-hydroxybenzoate via nucleophilic substitution. Key parameters include:
- Catalyst selection : Use of bases like NaH or KCO to deprotonate the hydroxyl group .
- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and stability of the azetidine ring .
- Protecting groups : For azetidine rings prone to side reactions, Boc-protected intermediates can improve yield .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) followed by recrystallization from ethanol/water is standard .
Q. How can the purity and stability of this compound be assessed?
- Methodological Answer :
- HPLC analysis : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA in water (gradient elution). Monitor at 254 nm; purity >98% is achievable .
- Stability studies : Conduct accelerated degradation under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40°C for 48 hours. Compare degradation products via LC-MS .
- Moisture sensitivity : Store at –20°C under nitrogen to prevent hydrolysis of the ester or azetidine groups .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- NMR : H NMR should show characteristic peaks: δ 3.8–4.2 ppm (azetidine OCH), δ 7.5–8.1 ppm (aromatic protons), and δ 3.9 ppm (methyl ester) .
- HRMS : Confirm molecular ion [M+H] with <2 ppm error. For example, CHNOCl requires m/z 256.0743 .
- IR : Look for ester C=O stretch at ~1720 cm and azetidine N-H bend at ~1600 cm .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of this compound?
- Methodological Answer :
- Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Index and integrate reflections with APEX3 .
- Structure refinement : Employ SHELXL for small-molecule refinement. Key parameters:
- Thermal displacement parameters (ADPs) for non-H atoms.
- Hydrogen atoms placed geometrically and refined isotropically .
- Validation : Check using Mercury CSD 2.0 for packing similarity and void analysis (e.g., assess π-π stacking between aromatic rings) .
Q. What computational strategies are effective for predicting the compound’s reactivity or binding affinity in biological systems?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes with azetidine-binding pockets). Parameterize partial charges via Gaussian09 at the B3LYP/6-31G* level .
- MD simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force field. Analyze RMSD and ligand-protein hydrogen bonding over time .
- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
Q. How can impurity profiling be systematically conducted for this compound?
- Methodological Answer :
- Synthetic byproducts : Use reference standards like Impurity D(EP) (CAS 92414-09-0) and Impurity E(EP) (CAS 294882-33-0) for HPLC calibration .
- LC-MS/MS : Employ a Q-TOF mass spectrometer in positive ion mode. Identify impurities via exact mass and fragmentation patterns (e.g., loss of HCl or ester hydrolysis products) .
- Quantification : Use a calibration curve with ≤5% RSD for impurities detected at ≥0.1% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
